molecular formula C7H11N3 B13602103 2-(Pyrimidin-4-yl)propan-2-amine

2-(Pyrimidin-4-yl)propan-2-amine

Cat. No.: B13602103
M. Wt: 137.18 g/mol
InChI Key: AMYDFMDWTNVLKX-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)propan-2-amine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)propan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method is the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . Another approach involves the use of amidines and ketones in a Cu-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can result in antiproliferative effects on cancer cells .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-pyrimidin-4-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-3-4-9-5-10-6/h3-5H,8H2,1-2H3

InChI Key

AMYDFMDWTNVLKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NC=C1)N

Origin of Product

United States

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